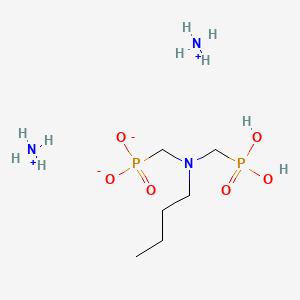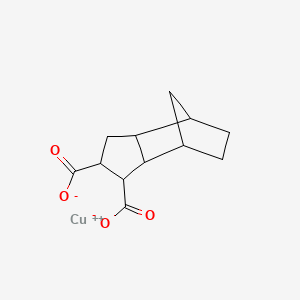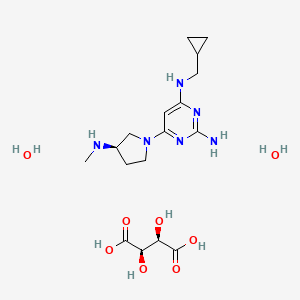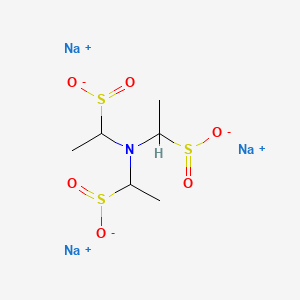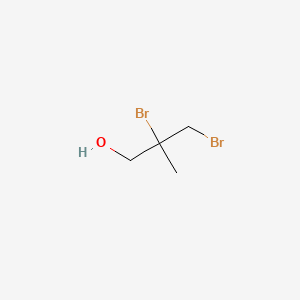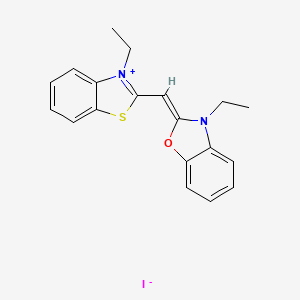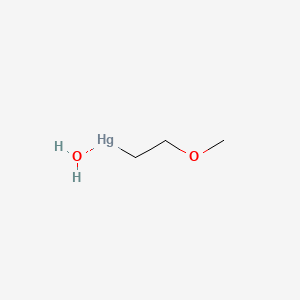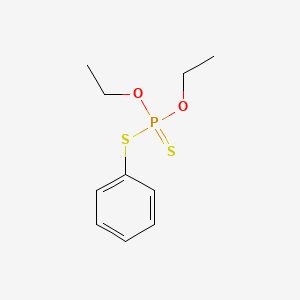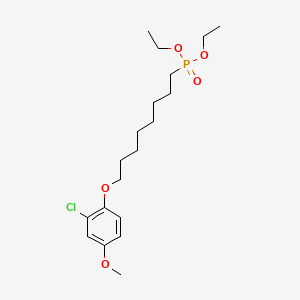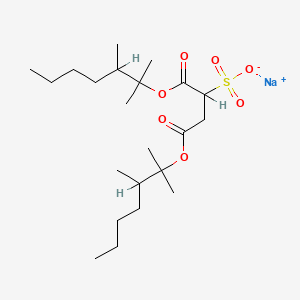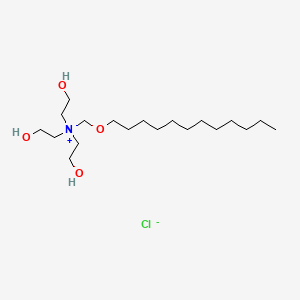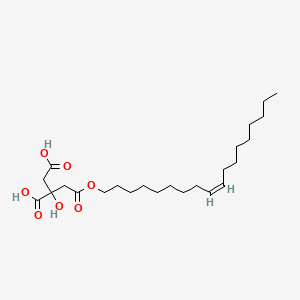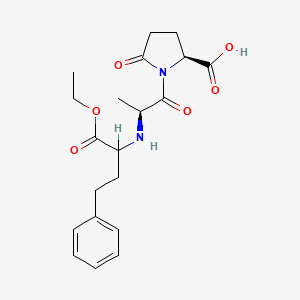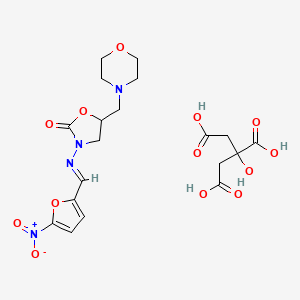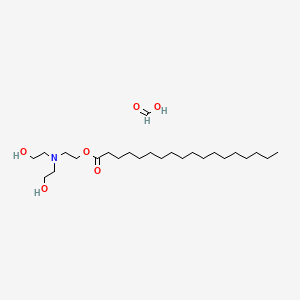
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is a chemical compound with the molecular formula C25H51NO6. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications. This compound is often used in scientific research and industrial processes due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of stearic acid with diethanolamine, followed by the introduction of formic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and consistency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in cell culture and molecular biology experiments due to its biocompatibility.
Industry: The compound is used in the production of cosmetics, personal care products, and industrial cleaners.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets. The hydrophilic and hydrophobic components allow it to interact with cell membranes and proteins, facilitating its use in drug delivery and other applications. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
- Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium chloride
- Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium sulfate
Uniqueness
Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate stands out due to its specific combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring emulsification and surfactant properties. Its formate component also provides unique reactivity compared to other similar compounds.
Properties
CAS No. |
51137-00-9 |
|---|---|
Molecular Formula |
C25H51NO6 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate;formic acid |
InChI |
InChI=1S/C24H49NO4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;2-1-3/h26-27H,2-23H2,1H3;1H,(H,2,3) |
InChI Key |
MEZWZDQUZREBND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


